![molecular formula C10H13F3O2 B2579192 (2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1909287-46-2](/img/structure/B2579192.png)
(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S,3S)-3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid” is a chemical compound with the molecular formula C10H13F3O2 . It has an average mass of 222.204 Da and a monoisotopic mass of 222.086761 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bicyclo[2.2.2]octane core with a trifluoromethyl group and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as oxetanes have been studied for their synthesis and reactivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.20 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current literature.Scientific Research Applications
Crystal Structure Analysis
The study by Buñuel et al. (1996) analyzed the crystal structure of a conformationally restricted aspartic acid analogue with a bicyclo[2.2.2]octane skeleton, highlighting the semi-extended conformation of the amino acid residue stabilized by intermolecular hydrogen bonds. This analysis provides insights into the structural characteristics of related bicyclic compounds (Buñuel et al., 1996).
Synthesis and Applications
Defant et al. (2011) described an efficient route to a new δ-sugar amino acid from a pyrolysis product of cellulose, showcasing the utility of bicyclic lactones as chiral building blocks for peptidomimetics with restricted structures, potentially useful in drug design (Defant et al., 2011).
Mesogenic Properties
Januszko et al. (2004) synthesized and investigated the mesogenic properties of esters derived from p-carborane, bicyclo[2.2.2]octane, and benzene, contributing to the understanding of liquid crystalline materials and their potential electronic display applications (Januszko et al., 2004).
Chemical Reactivity and Acidities
Wiberg's (2002) work on the acidity of bicyclo[2.2.2]octane-1-carboxylic acids and their derivatives provides valuable information on the electronic effects of substituents, crucial for designing molecules with desired reactivity and stability (Wiberg, 2002).
properties
IUPAC Name |
(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)8-6-3-1-5(2-4-6)7(8)9(14)15/h5-8H,1-4H2,(H,14,15)/t5?,6?,7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFORPKGTCBBPR-GHNGIAPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

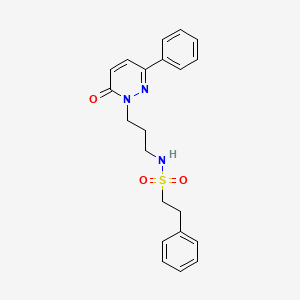
![2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579110.png)
![(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2579111.png)
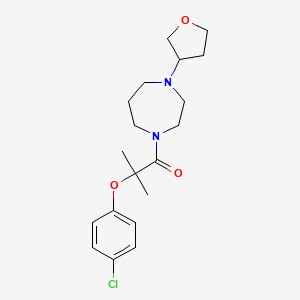
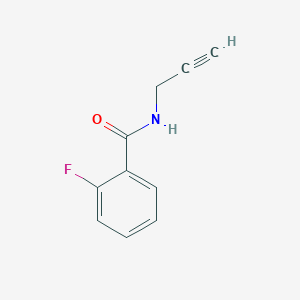
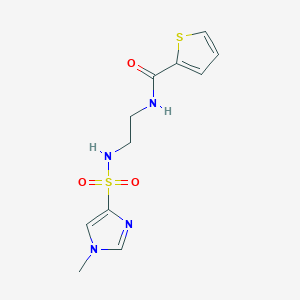

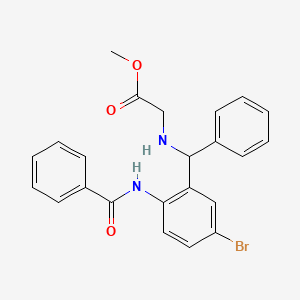

![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579122.png)
![8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2579123.png)
![2-{3-[(1-acetyl-5-bromo-2-methyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2579124.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2579132.png)